

Di-tert-butyl ethane-1,2-diyldicarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the properties, structure, and applications of a key amine-protecting group in organic synthesis.

Introduction

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, is a carbamate derivative widely utilized in organic chemistry. Its principle application lies in its function as a protecting group for primary amines, particularly in the intricate multi-step processes of peptide and nucleotide synthesis. The bulky tert-butyl groups sterically hinder the nitrogen atoms, rendering them unreactive to a wide range of reaction conditions, yet they can be readily removed under mild acidic conditions. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key applications of **Di-tert-butyl ethane-1,2-diyldicarbamate** for professionals in research and drug development.

Properties and Structure

Di-tert-butyl ethane-1,2-diyldicarbamate is a stable, solid compound at room temperature.[1] Its structure features a central ethane-1,2-diamine backbone where both nitrogen atoms are protected with a tert-butoxycarbonyl (Boc) group.

Chemical and Physical Properties



A summary of the key chemical and physical properties of **Di-tert-butyl ethane-1,2-diyldicarbamate** is presented in the tables below. It is important to note that while some physical properties such as boiling point and density are fundamental, specific experimental values for this compound are not readily available in the surveyed literature.

Identifier	Value	Source
IUPAC Name	tert-butyl N-[2-[(2- methylpropan-2- yl)oxycarbonylamino]ethyl]carb amate	[2][3]
CAS Number	33105-93-0	[1][2][3]
Molecular Formula	C12H24N2O4	[1][2][3]
Molecular Weight	260.33 g/mol	[2][3]
InChl Key	CYEYQHANGHLVOW- UHFFFAOYSA-N	[1][2]
Canonical SMILES	CC(C) (C)OC(=O)NCCNC(=O)OC(C) (C)C	[2][3]
Physical Property	Value	Source
Physical Form	Solid	[1]
Color	White	[4]
Melting Point	85-87 °C	
Boiling Point	No data available	[5]
Density	No data available	[6]
	Sealed in dry, room	

temperature

Spectroscopic Data

Storage

[6]



Spectroscopic data is crucial for the identification and characterization of **Di-tert-butyl ethane- 1,2-diyldicarbamate**. While a complete set of spectra is not publicly available, typical spectral features can be inferred from its structure and related compounds.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the ethylene bridge protons (a multiplet around 3.2 ppm), and the NH protons of the carbamate (a broad signal).
¹³ C NMR	Resonances for the quaternary carbons of the tert-butyl groups (around 80 ppm), the methyl carbons of the tert-butyl groups (around 28 ppm), the carbons of the ethylene bridge (around 40 ppm), and the carbonyl carbons of the carbamate groups (around 156 ppm).
IR Spectroscopy	Characteristic absorption bands for N-H stretching (around 3300 cm ⁻¹), C-H stretching (around 2950 cm ⁻¹), and a strong C=O stretching of the carbamate group (around 1680-1700 cm ⁻¹).[7]
Mass Spectrometry	The molecular ion peak [M]+ or related fragments, such as [M+Na]+ or [M+H]+, would be expected, confirming the molecular weight of the compound.

Experimental Protocols

The primary experimental protocol associated with **Di-tert-butyl ethane-1,2-diyldicarbamate** is its synthesis via the protection of ethylenediamine.

Synthesis of Di-tert-butyl ethane-1,2-diyldicarbamate

This protocol describes a general method for the di-Boc protection of ethylenediamine using ditert-butyl dicarbonate (Boc₂O) and a base.



Materials:

- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium carbonate (Na₂CO₃) or another suitable base
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve ethylenediamine (1 equivalent) in a 1:1 mixture of THF and water.
- Add sodium carbonate (2.2 equivalents) to the solution and stir until dissolved.
- Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise to the stirring solution at room temperature.
- Allow the reaction mixture to stir vigorously for 12-24 hours at room temperature. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, acidify the mixture to a pH of approximately 3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.



- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **Di-tert-butyl ethane-1,2-diyldicarbamate** can be purified by recrystallization or column chromatography to obtain a white solid.

Mandatory Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Di-tert-butyl ethane- 1,2-diyldicarbamate**.



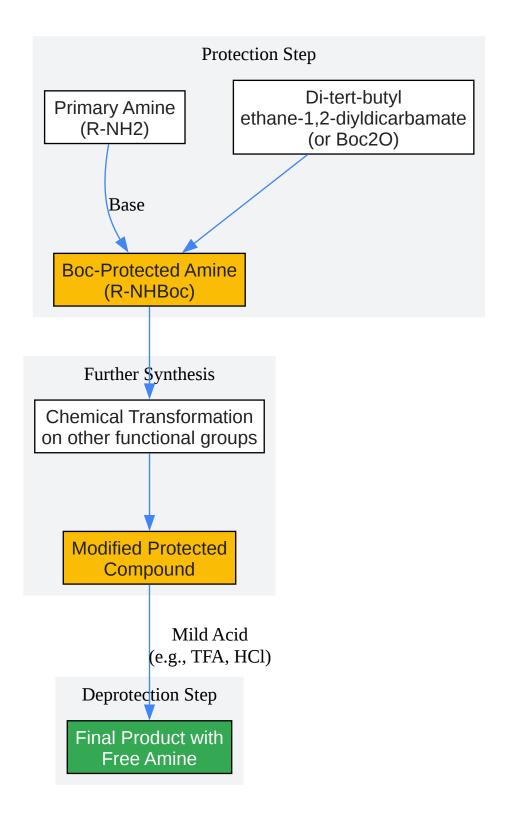
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Synthesis of **Di-tert-butyl ethane-1,2-diyldicarbamate**.

Amine Protection and Deprotection Cycle

This diagram illustrates the logical relationship of using **Di-tert-butyl ethane-1,2-diyldicarbamate** as a protecting group for a primary amine in a multi-step synthesis.





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- To cite this document: BenchChem. [Di-tert-butyl ethane-1,2-diyldicarbamate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336880#di-tert-butyl-ethane-1-2-diyldicarbamate-properties-and-structure]

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